1647120-04-4
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Overview
Description
The compound with the Chemical Abstracts Service number 1647120-04-4 is known as Velmupressin acetate. It is a synthetic peptide with the molecular formula C₄₄H₆₄ClN₁₁O₁₀S₂ and a molecular weight of 1006.63. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Velmupressin acetate involves the assembly of its peptide sequence. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids used in the synthesis are protected to prevent unwanted side reactions.
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of Velmupressin acetate follows similar principles as laboratory synthesis but on a larger scale. The process involves:
Automated Peptide Synthesizers: These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of peptides.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Velmupressin acetate can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.
Major Products Formed
The major products formed from these reactions include:
Disulfide-Bonded Peptides: Formed through oxidation of cysteine residues.
Reduced Peptides: Formed through reduction of disulfide bonds.
Modified Peptides: Formed through substitution of amino acid residues.
Scientific Research Applications
Velmupressin acetate has several scientific research applications, including:
Peptide Science: It is used in the study of peptide structure and function, particularly in ligand design and protein-protein interactions.
Enzyme Inhibition: As an inhibitor, it can be used to study enzyme inhibition mechanisms and identify potential therapeutic targets.
Receptor Antagonism: It can be used to investigate receptor-ligand interactions and develop receptor antagonists.
Mechanism of Action
Velmupressin acetate exerts its effects by binding to specific molecular targets, such as receptors or enzymes. The binding of the peptide to its target can inhibit or modulate the activity of the target molecule, leading to various biological effects. The exact mechanism of action depends on the specific target and the context of the research.
Comparison with Similar Compounds
Similar Compounds
Desmopressin: A synthetic peptide used to treat diabetes insipidus and bedwetting.
Terlipressin: A synthetic peptide used to treat bleeding esophageal varices.
Lypressin: A synthetic peptide used to treat diabetes insipidus.
Uniqueness of Velmupressin Acetate
Velmupressin acetate is unique due to its specific peptide sequence and structure, which confer distinct biological properties
Properties
CAS No. |
1647120-04-4 |
---|---|
Molecular Formula |
C₄₄H₆₄ClN₁₁O₁₀S₂ |
Molecular Weight |
1006.63 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.